![molecular formula C23H22ClNO3 B4969071 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BACN and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate involves the inhibition of various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer. BACN also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting anti-apoptotic proteins. In addition, it reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has been shown to exhibit various biochemical and physiological effects such as reducing inflammation, inducing apoptosis in cancer cells, and reducing oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increase the activity of antioxidant enzymes such as SOD and CAT.
実験室実験の利点と制限
The advantages of using 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways involved in inflammation and cancer. However, the limitations of using BACN in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate. These include studying its potential use as a neuroprotective agent, investigating its effects on other signaling pathways involved in inflammation and cancer, and determining its safety and efficacy in clinical trials. Other future directions include developing novel derivatives of BACN with improved therapeutic properties and studying its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and anticancer activities by inhibiting various signaling pathways and inducing apoptosis in cancer cells. BACN has also been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. However, further studies are needed to determine its safety and efficacy in humans and to develop novel derivatives with improved therapeutic properties.
合成法
The synthesis of 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate involves the reaction of 2-naphthol with butyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-chlorobenzylamine. The final product is obtained by acetylation of the primary amine group using acetic anhydride. The purity of the compound is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anticancer activities by inhibiting the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells. BACN has also been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
[1-[(butanoylamino)-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-3-8-21(27)25-23(18-11-6-7-12-19(18)24)22-17-10-5-4-9-16(17)13-14-20(22)28-15(2)26/h4-7,9-14,23H,3,8H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZIZMPVJZNXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(Butanoylamino)-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)
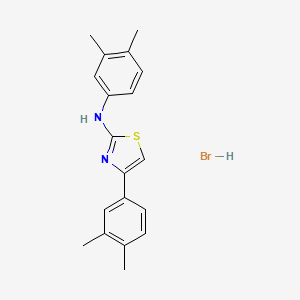
![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)

![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
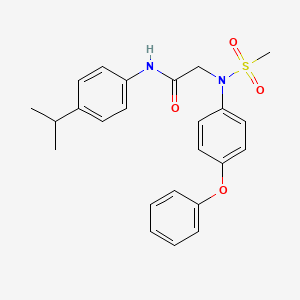
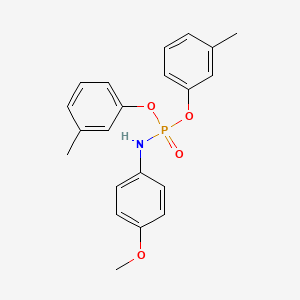
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
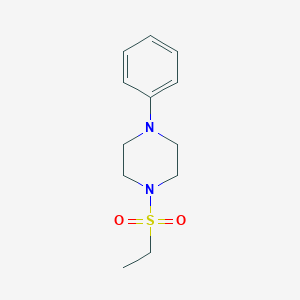
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
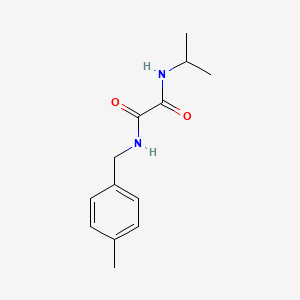
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)